1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}ethanone
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Overview
Description
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the fluorophenyl and pyrrolopyrimidine groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: This involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrrolopyrimidine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ETHAN-1-ONE is unique due to its combination of a fluorophenyl group and a pyrrolopyrimidine moiety, which confer specific biological activities and potential therapeutic applications not seen in similar compounds.
Properties
Molecular Formula |
C25H24FN5O2S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H24FN5O2S/c1-33-20-8-2-17(3-9-20)21-14-27-24-23(21)28-16-29-25(24)34-15-22(32)31-12-10-30(11-13-31)19-6-4-18(26)5-7-19/h2-9,14,16,27H,10-13,15H2,1H3 |
InChI Key |
HJPNOSBJERGBEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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